molecular formula C12H9NO5S B14451861 (1-Nitronaphthalene-2-sulfinyl)acetic acid CAS No. 74616-69-6

(1-Nitronaphthalene-2-sulfinyl)acetic acid

Cat. No.: B14451861
CAS No.: 74616-69-6
M. Wt: 279.27 g/mol
InChI Key: JXHJZSDUCMUHOZ-UHFFFAOYSA-N
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Description

(1-Nitronaphthalene-2-sulfinyl)acetic acid is an organic compound that features a naphthalene ring substituted with nitro and sulfinyl groups, as well as an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Nitronaphthalene-2-sulfinyl)acetic acid typically involves the nitration of naphthalene followed by sulfinylation and subsequent acetic acid functionalization. One common method for the nitration of naphthalene is the use of nitric acid in the presence of sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile . The sulfinylation can be achieved using sulfinyl chlorides under controlled conditions . Finally, the acetic acid moiety can be introduced through nucleophilic acyl substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfinylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid superacid catalysts, such as sulfated zirconia, can enhance the efficiency and selectivity of these reactions .

Chemical Reactions Analysis

Types of Reactions

(1-Nitronaphthalene-2-sulfinyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Dinitronaphthalene derivatives.

    Reduction: Aminonaphthalene derivatives.

    Substitution: Halonaphthalene derivatives.

Scientific Research Applications

(1-Nitronaphthalene-2-sulfinyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (1-Nitronaphthalene-2-sulfinyl)acetic acid exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the sulfinyl group can act as a nucleophile or electrophile in various chemical processes . These interactions can modulate biological pathways and influence the compound’s pharmacological properties.

Properties

CAS No.

74616-69-6

Molecular Formula

C12H9NO5S

Molecular Weight

279.27 g/mol

IUPAC Name

2-(1-nitronaphthalen-2-yl)sulfinylacetic acid

InChI

InChI=1S/C12H9NO5S/c14-11(15)7-19(18)10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15)

InChI Key

JXHJZSDUCMUHOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])S(=O)CC(=O)O

Origin of Product

United States

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